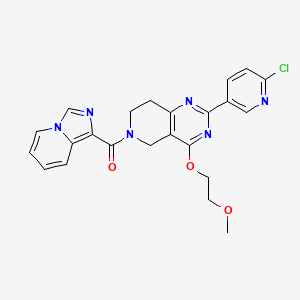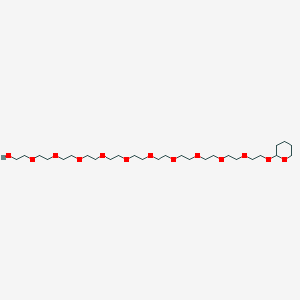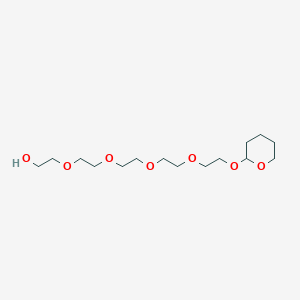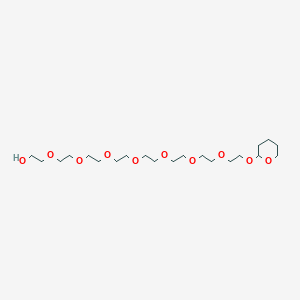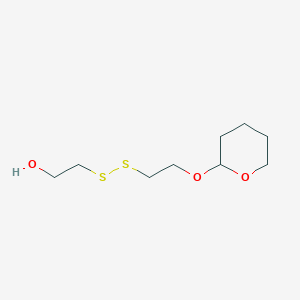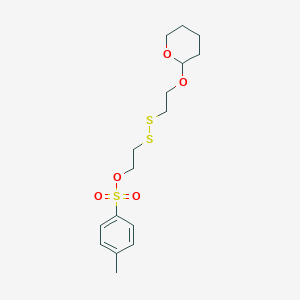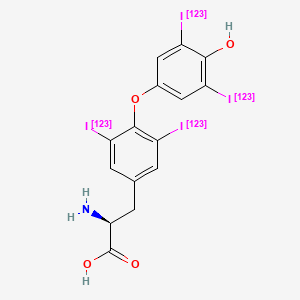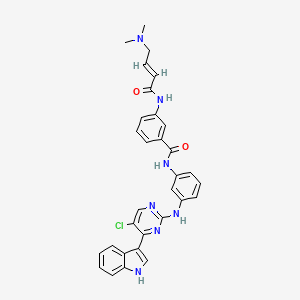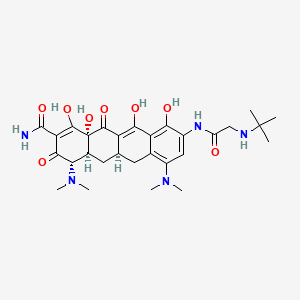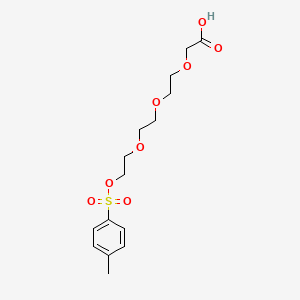
Tos-PEG4-CH2CO2H
Descripción general
Descripción
Tos-PEG4-CH2CO2H is a PEG derivative containing a tosyl group and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
The terminal carboxylic acid of Tos-PEG4-CH2CO2H can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of Tos-PEG4-CH2CO2H is 362.4 g/mol . The molecular formula is C15H22O8S .Chemical Reactions Analysis
The tosyl group in Tos-PEG4-CH2CO2H is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond .Physical And Chemical Properties Analysis
Tos-PEG4-CH2CO2H has a molecular weight of 362.4 g/mol and a molecular formula of C15H22O8S . It is a PEG derivative that increases solubility in aqueous media due to its hydrophilic PEG spacer .Aplicaciones Científicas De Investigación
Enhanced Anticancer Efficacy
Tos-PEG4-CH2CO2H, as part of α-tocopheryl polyethylene glycol succinate (TPGS), demonstrates enhanced anticancer efficacy. Studies reveal that TPGS, a derivative of α-tocopheryl succinate (TOS), exhibits superior anticancer activity compared to TOS, particularly by inducing apoptosis more effectively and generating reactive oxygen species in a more potent manner. This enhanced efficacy is not attributed to increased cellular uptake but rather to the intrinsic properties of TPGS, positioning it as a promising agent in cancer therapeutics and a potential vehicle for formulating anticancer drugs to improve their therapeutic outcomes (Youk et al., 2005) (Youk et al., 2005).
Nanoparticle Formation for Drug Delivery
Tos-PEG4-CH2CO2H, when integrated into RAFT (reversible addition-fragmentation chain transfer) block copolymers, forms nanoparticles (NPs) that are highly effective in encapsulating and delivering hydrophobic molecules. The molecular weight of PEG in the copolymer and the concentration of the methacrylic derivative of α-tocopheryl succinate (MTOS) influence the bioactivity of the NPs. This strategy is instrumental in overcoming the low solubility of α-TOS in physiological media, offering a novel approach to cancer treatment (Palao-Suay et al., 2016) (Palao-Suay et al., 2016).
Biomedical and Pharmaceutical Applications
Tos-PEG4-CH2CO2H, in the form of PEG, is extensively used in biomedical and pharmaceutical applications. It serves as a molecular linker and spacer due to its elastic response to conformational deformations, vital for its function in these applications. The unique properties of PEG, including its hydration effects and interaction with water molecules, play a crucial role in the mechanics of macromolecules, highlighting the importance of PEG in various scientific fields (Liese et al., 2017).
Propiedades
IUPAC Name |
2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O8S/c1-13-2-4-14(5-3-13)24(18,19)23-11-10-21-7-6-20-8-9-22-12-15(16)17/h2-5H,6-12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUJNGOUZPSTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tos-PEG4-CH2CO2H | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



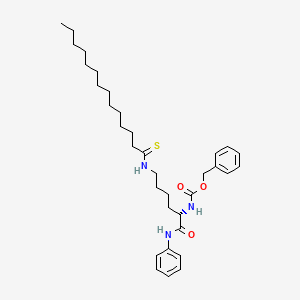
![4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine](/img/structure/B611352.png)
